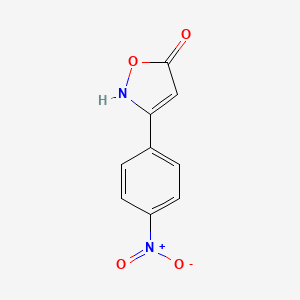

3-(4-Nitrophenyl)-1,2-oxazol-5-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-nitrophenyl)-2H-1,2-oxazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O4/c12-9-5-8(10-15-9)6-1-3-7(4-2-6)11(13)14/h1-5,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPHPBUPJAHBWNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)ON2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201305855 | |

| Record name | 3-(4-Nitrophenyl)-5-isoxazolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201305855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53949-10-3 | |

| Record name | 3-(4-Nitrophenyl)-5-isoxazolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201305855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization of 1,2 Oxazole Derivatives in Organic Chemistry

1,2-Oxazole, or isoxazole (B147169), and its derivatives are fundamental building blocks in organic synthesis and medicinal chemistry. nih.govsphinxsai.commdpi.com These compounds are five-membered aromatic heterocycles containing one nitrogen and one oxygen atom in adjacent positions. nih.govwikipedia.org The isoxazole ring is found in various natural products, such as the neuroactive compounds ibotenic acid and muscimol. wikipedia.orgnih.gov

The synthesis of the isoxazole ring can be achieved through several methods, with two primary pathways being the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes, and the reaction of hydroxylamine (B1172632) with a three-carbon component like a 1,3-diketone. wikipedia.orgnih.gov The versatility of these synthetic routes allows for the introduction of a wide array of substituents at various positions of the isoxazole ring, leading to a vast library of derivatives with diverse chemical properties. nih.gov

Isoxazole derivatives are known to be precursors for various other organic molecules. For instance, they can be converted into β-hydroxy ketones and γ-amino alcohols. mdpi.com Furthermore, the isoxazole nucleus is a key component in numerous pharmaceuticals, exhibiting a broad spectrum of biological activities. nih.govsphinxsai.com

Significance of Nitrophenyl Moieties in Oxazole Systems

The incorporation of a nitrophenyl group into an oxazole (B20620) system, as seen in 3-(4-nitrophenyl)-1,2-oxazol-5-ol, profoundly influences the molecule's electronic properties and reactivity. The nitro group is a strong electron-withdrawing group, which can activate the phenyl ring towards nucleophilic aromatic substitution. This property is synthetically valuable for further functionalization of the molecule.

Research has shown that the position of the nitro group on the phenyl ring affects the chemical behavior of the resulting nitrophenyl-substituted heterocycle. For example, reductive heterocyclization of (2-nitrophenyl)isoxazoles can lead to the formation of various useful heterocycles like 4-aminoquinolines and 3-acylindoles. nih.govacs.org In contrast, (3- and 4-nitrophenyl)isoxazoles can be selectively reduced to the corresponding anilines. nih.gov

The presence of the nitrophenyl moiety is also crucial in the context of creating more complex molecular architectures. For instance, the synthesis of various nitrophenyl-group-containing heterocycles has been explored for their potential anticancer and antioxidant properties. nih.govnih.govacs.orgacs.orgresearchgate.net

Current Research Landscape and Emerging Areas for 3 4 Nitrophenyl 1,2 Oxazol 5 Ol

Classical Approaches to 1,2-Oxazole Synthesis

Traditional methods for constructing the 1,2-oxazole core often rely on well-established cyclization reactions. These methods, while foundational, typically involve multi-step procedures and may require harsh reaction conditions.

Cyclization Reactions Involving Hydroxylamine (B1172632) Precursors

A cornerstone in isoxazole synthesis is the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydroxylamine derivative. In the context of this compound, this would typically involve the condensation of a β-ketoester or a similar precursor bearing the 4-nitrophenyl group with hydroxylamine. The initial reaction forms an oxime intermediate, which then undergoes intramolecular cyclization to yield the isoxazol-5-one ring. mdpi.comniscpr.res.in The tautomeric equilibrium between the isoxazol-5-one and the this compound form is a key characteristic of this class of compounds.

Another classical approach involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. For the synthesis of the target compound, 4-nitrobenzonitrile (B1214597) oxide, generated in situ from 4-nitrobenzaldoxime, would react with a suitable acetylene (B1199291) derivative. biolmolchem.com

Ring-Closure Strategies with Nitro-Substituted Aromatic Aldehydes

The use of 4-nitrobenzaldehyde (B150856) as a starting material is a common strategy. One classical method involves the reaction of 4-nitrobenzaldehyde with hydroxylamine to form 4-nitrobenzaldoxime. This oxime can then be converted into the corresponding hydroximinoyl chloride, which serves as a precursor to the nitrile oxide for subsequent cycloaddition reactions. biolmolchem.comijcmas.com

Alternatively, condensation reactions involving 4-nitrobenzaldehyde and active methylene (B1212753) compounds, such as ethyl acetoacetate, in the presence of a base can lead to the formation of chalcone-like intermediates. ijcmas.com These intermediates can then react with hydroxylamine to form the desired isoxazole ring system.

Modern Synthetic Innovations for this compound

Contemporary synthetic chemistry has focused on developing more efficient, selective, and environmentally benign methods for the synthesis of heterocyclic compounds like this compound.

Catalytic Strategies in Oxazole (B20620) Ring Formation

The use of catalysts has significantly advanced isoxazole synthesis. Metal catalysts, such as copper and palladium, have been employed to facilitate cycloaddition reactions and C-H functionalization, leading to the formation of the isoxazole ring with high regioselectivity. acs.org For instance, copper-catalyzed reactions can promote the [3+2] cycloaddition of alkynes with in situ generated nitrile oxides under milder conditions than traditional methods. organic-chemistry.org While not always directly applied to this compound, these catalytic systems offer a promising avenue for its synthesis.

Organocatalysis has also emerged as a powerful tool. Small organic molecules can catalyze the condensation and cyclization steps, often under mild and environmentally friendly conditions. mdpi.com

Multicomponent Reactions for Enhanced Efficiency

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer significant advantages in terms of efficiency and atom economy. frontiersin.orgdntb.gov.ua A plausible MCR for the synthesis of a derivative of this compound would involve the one-pot reaction of 4-nitrobenzaldehyde, a β-ketoester, and hydroxylamine hydrochloride. niscpr.res.innih.gov This approach streamlines the synthesis by avoiding the isolation of intermediates, thereby saving time and resources.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly influencing synthetic route design. ingentaconnect.comeurekaselect.com For the synthesis of isoxazoles, this translates to the use of safer solvents like water or ethanol (B145695), the development of catalyst-free reactions, and the use of energy-efficient methods such as microwave irradiation or ultrasound. elifesciences.orgnih.gov For example, the synthesis of isoxazole derivatives has been reported in aqueous media, which reduces the reliance on volatile and often toxic organic solvents. nih.gov Microwave-assisted organic synthesis has also been shown to accelerate reaction times and improve yields for the formation of isoxazole rings. ingentaconnect.comeurekaselect.com These green approaches are highly applicable to the synthesis of this compound, offering more sustainable alternatives to classical methods.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of catalyst, solvent, and reaction temperature. Various catalysts have been explored for the three-component synthesis of related isoxazol-5(4H)-ones, with a focus on green and efficient methodologies.

Eco-friendly catalysts such as citric acid and sodium malonate have been successfully employed in aqueous media at room temperature, offering high yields and simple work-up procedures. niscpr.res.inorientjchem.org For instance, the use of citric acid in water has been shown to be an effective catalyst for the synthesis of a range of (Z)-4-arylmethylidene-3-methyl-isoxazol-5(4H)-ones, with yields ranging from 70-90%. orientjchem.org Similarly, sodium malonate has been used as an efficient organocatalyst in water at 25°C. niscpr.res.in The use of 4-(dimethylamino)pyridine (DMAP) as a Brønsted organo-base catalyst in a water-ethanol solvent system at 80 °C has also been reported to give high yields. lvb.lt

The choice of solvent also plays a significant role. While many procedures have moved towards aqueous media for environmental reasons, traditional organic solvents such as ethanol are also effective. sphinxsai.com Furthermore, the energy source can be varied to improve reaction times and yields. For example, the use of natural sunlight has been demonstrated as a green energy source for this reaction, leading to high yields in very short reaction times. semnan.ac.ir

The table below summarizes the reaction conditions and yields for the synthesis of various 3-aryl-isoxazol-5(4H)-one derivatives using different catalytic systems, which could be adapted for the synthesis of this compound.

| Aldehyde | β-Ketoester | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Benzaldehyde | Ethyl acetoacetate | Citric Acid | Water | Room Temp | 5-24 h | 90 | orientjchem.org |

| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Citric Acid | Water | Room Temp | 5-24 h | 85 | orientjchem.org |

| Benzaldehyde | Ethyl acetoacetate | Sodium Malonate | Water | 25 | 1.5 h | 92 | niscpr.res.in |

| 4-Methoxybenzaldehyde | Ethyl acetoacetate | Sodium Malonate | Water | 25 | 2 h | 90 | niscpr.res.in |

| Benzaldehyde | Ethyl acetoacetate | DMAP (8 mol%) | Water/Ethanol | 80 | - | High | lvb.lt |

| Various aryl aldehydes | Ethyl acetoacetate | Natural Sunlight | Water | Ambient | 17-40 min | 89-97 | semnan.ac.ir |

| 4-Nitrobenzaldehyde | Ethyl acetoacetate | WEOFPA/Glycerol | - | 60 | - | 86-92 | nih.gov |

This table presents data for analogous compounds to illustrate potential synthetic conditions and yields for this compound.

It is important to note that one study indicated that the use of substituted benzaldehydes with electron-withdrawing groups was not successful under their specific reaction conditions using sodium malonate as a catalyst. niscpr.res.in However, other methods using different catalysts have shown success with a variety of substituted aryl aldehydes. orientjchem.orgsemnan.ac.irnih.gov

Stereochemical Control in the Synthesis of Related Chiral Analogues

The issue of stereochemical control becomes pertinent when considering the synthesis of chiral analogues of this compound, for instance, where the C4 position of the isoxazole ring is substituted with two different groups, creating a stereocenter. The synthesis of enantiomerically pure isoxazole derivatives is of significant interest due to the distinct biological activities often exhibited by different stereoisomers. nih.gov

Achieving stereochemical control in the synthesis of such chiral isoxazoles presents a challenge. The three-component condensation reaction typically leads to racemic mixtures if a prochiral starting material is used and no chiral influence is present. Several strategies can be employed to induce stereoselectivity.

One approach is the use of chiral catalysts. Chiral organocatalysts or metal complexes can create a chiral environment during the reaction, favoring the formation of one enantiomer over the other. For example, novel chiral PHOX ligands (phosphine-oxazolines) have been developed and shown to be effective in various asymmetric catalytic reactions. researchgate.net

Another strategy involves the use of chiral auxiliaries. A chiral auxiliary can be temporarily attached to one of the starting materials, directing the stereochemical outcome of the reaction. After the desired stereocenter is established, the auxiliary can be removed.

Furthermore, chemoenzymatic methods offer a powerful tool for obtaining enantiomerically pure compounds. acs.org Enzymes, such as lipases, can be used for the kinetic resolution of a racemic mixture of isoxazole derivatives or their precursors. This involves the selective reaction of one enantiomer, allowing for the separation of the unreacted enantiomer. For example, the synthesis of novel chiral isoxazole derivatives has been achieved and their stereoisomers have been shown to have significantly different affinities for biological receptors, highlighting the importance of stereochemical purity. nih.gov

While specific examples of stereocontrolled synthesis of analogues directly related to this compound are not abundant in the literature, the principles of asymmetric catalysis and enzymatic resolution are broadly applicable to the synthesis of a wide range of chiral isoxazole-containing molecules.

Detailed Reaction Pathways for 1,2-Oxazole Ring Closure

The construction of the 1,2-oxazole ring typically involves the reaction of a three-carbon component with hydroxylamine or its derivatives. nih.gov One of the most common and versatile methods for synthesizing 3-substituted-1,2-oxazol-5-ols, such as this compound, is the condensation of a β-keto ester with hydroxylamine.

The generally accepted pathway for the formation of the 1,2-oxazole ring from a β-keto ester and hydroxylamine involves several key steps. For the specific synthesis of this compound, the starting material would be ethyl 3-(4-nitrophenyl)-3-oxopropanoate. The reaction commences with the nucleophilic attack of hydroxylamine on one of the carbonyl groups of the β-keto ester.

Two primary routes are possible, depending on which carbonyl group is attacked first:

Route A: Attack at the ester carbonyl: This pathway is generally considered less favorable due to the lower electrophilicity of the ester carbonyl compared to the ketone carbonyl.

Route B: Attack at the ketone carbonyl: This is the more probable pathway. The nitrogen atom of hydroxylamine attacks the electrophilic carbon of the ketone, leading to the formation of a tetrahedral intermediate. This is followed by dehydration to yield an oxime intermediate. scielo.br

Following the formation of the oxime, an intramolecular cyclization occurs. The hydroxyl group of the oxime attacks the ester carbonyl, leading to the closure of the five-membered ring. The final step involves the elimination of an alcohol molecule (ethanol, in the case of an ethyl ester) to afford the this compound product. The "ol" and "one" suffixes are often used interchangeably for this class of compounds as they exist in a tautomeric equilibrium between the enol (1,2-oxazol-5-ol) and keto (isoxazol-5(4H)-one) forms.

An alternative pathway involves the initial formation of an enamine from the β-keto ester, which then reacts with hydroxylamine. This route can lead to different regioisomers depending on the reaction conditions and the nature of the substituents. nih.gov For instance, the reaction between β-enamino ketoesters and hydroxylamine hydrochloride can produce two isomeric 1,2-oxazoles. nih.gov The specific isomer formed depends on the initial site of nucleophilic attack and the subsequent cyclization and dehydration steps. nih.gov

Identification and Characterization of Reaction Intermediates

The identification and characterization of reaction intermediates are essential for confirming the proposed reaction mechanism. In the synthesis of this compound from a β-keto ester and hydroxylamine, the primary intermediate is the oxime. scielo.br This intermediate is formed by the condensation of the ketone functionality of the β-keto ester with hydroxylamine.

The oxime intermediate can, in principle, be isolated and characterized using various spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the presence of the C=N-OH group and the disappearance of the ketone carbonyl signal.

Infrared (IR) Spectroscopy: The IR spectrum of the oxime would show a characteristic C=N stretching vibration and the presence of an O-H stretch from the hydroxyl group, while the ketone C=O stretch would be absent.

Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the molecular weight and elemental composition of the oxime intermediate.

In many multicomponent reactions for the synthesis of isoxazol-5(4H)-ones, the oxime is proposed as a key intermediate that subsequently undergoes cyclization. scielo.br For example, in the synthesis of 1,2,3-triazole oximes, the oxime was successfully synthesized and its structure confirmed by single-crystal X-ray diffraction. mdpi.com While specific studies on the isolation of the oxime intermediate for this compound are not prevalent, the formation of oximes from ketones and hydroxylamine is a well-established chemical transformation. mdpi.com

Other potential, more transient intermediates include the initial tetrahedral adduct formed from the nucleophilic attack of hydroxylamine on the carbonyl group and the cyclic intermediate formed before the final elimination of alcohol. These intermediates are generally unstable and difficult to isolate, often being studied through computational methods.

Kinetic Investigations of Key Synthetic Steps

Kinetic studies provide quantitative insights into reaction rates and help identify the rate-determining step of a reaction. For the synthesis of 1,2-oxazoles, the reaction rate can be influenced by several factors, including the nature of the substituents, the solvent, and the catalyst used.

A hypothetical kinetic experiment for the synthesis of this compound could involve monitoring the disappearance of the starting materials or the appearance of the product over time using techniques like UV-Vis spectroscopy or HPLC. The data obtained could be used to determine the reaction order with respect to each reactant and to calculate the rate constants for the key steps. Such an investigation would likely reveal that either the formation of the oxime or the subsequent cyclization is the rate-determining step, depending on the specific reaction conditions.

Table 1: Hypothetical Kinetic Parameters for the Formation of this compound

| Step | Reactants | Products | Rate Constant (k) | Activation Energy (Ea) |

| Oxime Formation | Ethyl 3-(4-nitrophenyl)-3-oxopropanoate + Hydroxylamine | Oxime Intermediate | k1 | Ea1 |

| Cyclization | Oxime Intermediate | This compound | k2 | Ea2 |

This table is illustrative and represents the type of data that would be obtained from a detailed kinetic study.

Transition State Analysis in this compound Synthesis

Transition state analysis, often performed using computational chemistry methods like Density Functional Theory (DFT), provides valuable information about the energy barriers and geometries of the transition states involved in a reaction. This analysis can help to further elucidate the reaction mechanism and predict the regioselectivity of the reaction.

For the synthesis of this compound, transition state calculations could be used to:

Compare the energy barriers for the initial attack of hydroxylamine on the ketone versus the ester carbonyl, thus confirming the preferred reaction pathway.

Model the transition state for the ring-closing step, providing insights into the geometry required for the intramolecular cyclization.

Investigate the effect of the 4-nitrophenyl substituent on the stability of the transition states and intermediates. The electron-withdrawing nature of the nitro group would likely stabilize transition states with developing negative charge on the aromatic ring system.

While specific transition state analyses for this compound are not widely published, computational studies on related 1,2-oxazole syntheses have been performed. These studies generally support the proposed mechanisms involving oxime intermediates and subsequent cyclization. For example, theoretical studies on similar heterocyclic formations often calculate the energies of intermediates and transition states to map out the potential energy surface of the reaction.

Comprehensive NMR Spectroscopy Techniques for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For this compound, a suite of one-dimensional and two-dimensional NMR experiments is necessary to assign all proton (¹H) and carbon (¹³C) signals and to establish the covalent framework of the molecule.

Advanced 2D NMR Experiments (e.g., COSY, HSQC, HMBC) for Connectivity

While 1D ¹H and ¹³C NMR provide initial information on the chemical environment and number of different nuclei, 2D NMR experiments are crucial for assembling the molecular puzzle.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, a COSY spectrum would be expected to show correlations between the aromatic protons on the nitrophenyl ring that are ortho to each other. For instance, the protons H-2' and H-3' (and H-6' and H-5') would exhibit a cross-peak, confirming their adjacency.

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps proton signals to the carbon atoms to which they are directly attached. It is invaluable for assigning carbon resonances. Each C-H bond in the molecule would produce a correlation peak. The HSQC spectrum would definitively link the aromatic proton signals to their corresponding carbon atoms in the nitrophenyl ring and the proton on the oxazole ring (if present in the tautomeric form) to its carbon.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is key to piecing together the entire molecular skeleton by revealing long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly vital for connecting the nitrophenyl ring to the oxazol-5-ol ring. For example, one would expect to see correlations between the protons on the nitrophenyl ring (H-2'/H-6') and the carbon atom at the 3-position of the oxazole ring (C-3). Similarly, correlations between the oxazole ring proton and carbons in the nitrophenyl ring would firmly establish the connectivity between the two ring systems. Quaternary carbons, which are not visible in an HSQC spectrum, can be assigned using their HMBC correlations.

A representative table of expected NMR data is presented below.

| Atom | ¹H Chemical Shift (ppm) (Multiplicity, J in Hz) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| C-3 | - | ~160 | H-2'/H-6' |

| C-4 | ~6.5 (s) | ~95 | C-3, C-5 |

| C-5 | - | ~170 | H-4 |

| C-1' | - | ~135 | H-2'/H-6', H-3'/H-5' |

| C-2'/C-6' | ~8.0 (d, 8.5) | ~128 | C-4', C-3 |

| C-3'/C-5' | ~8.3 (d, 8.5) | ~124 | C-1', C-4' |

| C-4' | - | ~148 | H-2'/H-6', H-3'/H-5' |

| 5-OH | Variable | - | C-4, C-5 |

Note: Chemical shifts are estimates and can vary based on solvent and other experimental conditions.

Solid-State NMR Applications for Polymorph Analysis (Methodological Focus)

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can significantly impact the physical properties of a compound. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for identifying and characterizing polymorphs. nih.gov Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local environment and packing in the crystal lattice. nih.gov

The primary ssNMR technique for polymorph analysis is ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS). In this experiment, magnetization is transferred from abundant ¹H nuclei to dilute ¹³C nuclei, enhancing the ¹³C signal. nih.gov Magic angle spinning, the rapid spinning of the sample at an angle of 54.7° relative to the external magnetic field, averages out anisotropic interactions to produce high-resolution spectra. nih.gov

Different polymorphs of this compound would yield distinct ¹³C CP/MAS spectra. nih.gov Even subtle differences in crystal packing can lead to measurable changes in chemical shifts for the carbon atoms. A single peak in the solution-state ¹³C NMR spectrum may split into multiple peaks in the solid-state spectrum if there are multiple crystallographically inequivalent molecules in the asymmetric unit of the crystal. This provides a fingerprint for each polymorphic form.

High-Resolution Mass Spectrometry Approaches for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to within 5 ppm. This precision allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of a compound. For this compound (C₉H₆N₂O₄), the expected exact mass can be calculated and compared to the experimental value.

| Molecular Formula | Calculated Monoisotopic Mass (Da) |

| C₉H₆N₂O₄ | 206.0328 |

An experimentally determined mass of, for example, 206.0325 Da would be well within the acceptable error margin to confirm the molecular formula.

Fragmentation Pathway Analysis (Methodological Focus)

Tandem mass spectrometry (MS/MS) is employed to elucidate the structure of a molecule by analyzing its fragmentation pattern. In this technique, the molecular ion (or a protonated/deprotonated version) is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed. The fragmentation of nitroaromatic compounds often involves characteristic losses. youtube.com

For protonated this compound, [M+H]⁺, several fragmentation pathways can be hypothesized:

Loss of NO₂: A common fragmentation for nitroaromatics is the loss of a nitro group (46 Da).

Loss of CO: The oxazolone (B7731731) ring could lose carbon monoxide (28 Da).

Cleavage of the Isoxazole Ring: The N-O bond is relatively weak and can cleave, leading to a variety of ring-opened fragments. For instance, cleavage across the C-3/C-4 and N-O bonds could lead to the formation of a 4-nitrophenylnitrile oxide radical cation.

The fragmentation of nitro-containing compounds can be complex. nih.govresearchgate.net A detailed analysis of the MS/MS spectrum allows for the proposal of fragmentation mechanisms, which in turn supports the proposed structure.

Single-Crystal X-ray Diffraction Methodologies for Absolute Structure Determination

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule. researchgate.netresearchgate.net

Crystallographic Data Collection and Refinement Techniques

The process begins with the growth of a high-quality single crystal of this compound, typically through slow evaporation of a suitable solvent. acs.org This crystal is then mounted on a goniometer and placed in a beam of monochromatic X-rays. As the crystal is rotated, a diffraction pattern of thousands of reflections is collected by a detector.

The intensity and position of these reflections are used to calculate an electron density map of the unit cell. From this map, an initial structural model can be built. This model is then refined against the experimental data using a least-squares algorithm. The refinement process adjusts atomic positions, and thermal displacement parameters to minimize the difference between the observed and calculated structure factors. The quality of the final structure is assessed by parameters such as the R-factor (residual factor), which should typically be below 5% for a well-refined structure.

The resulting crystallographic data provides an unambiguous confirmation of the molecular structure.

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |

| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. |

| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). |

| Z | The number of molecules per unit cell. |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Through the synergistic application of these advanced analytical methodologies, the complete and unambiguous structural elucidation of this compound can be achieved, providing a solid foundation for any further investigation of its chemical and physical properties.

Analysis of Intermolecular Interactions (Methodological Focus)

The study of intermolecular interactions in this compound is crucial for understanding its crystal packing, polymorphism, and ultimately its physical and chemical properties. A variety of methodological approaches are employed to investigate these non-covalent forces.

The primary technique for the definitive identification and characterization of intermolecular interactions in the solid state is single-crystal X-ray diffraction . This method provides precise atomic coordinates, from which a detailed three-dimensional map of the crystal structure can be constructed. Analysis of this map allows for the identification of potential hydrogen bonds, such as those involving the hydroxyl (-OH) group and the nitro (NO₂) group, as well as weaker interactions like C-H···O and C-H···N contacts. ias.ac.in Furthermore, it can reveal the presence of π-π stacking interactions between the phenyl and oxazole rings.

Computational methods, particularly Density Functional Theory (DFT) , are powerful tools for analyzing and quantifying these interactions. researchgate.net By optimizing the geometry of molecular clusters or periodic structures, DFT calculations can provide interaction energies for specific intermolecular contacts. The PIXEL method , for example, can be used to calculate the lattice energy of a crystal and decompose it into coulombic, polarization, dispersion, and repulsion contributions for each molecular pair, offering a detailed quantitative understanding of the forces holding the crystal together. ias.ac.inresearchgate.net

Hirshfeld surface analysis is another computational tool that complements experimental X-ray diffraction data. It provides a visual representation of intermolecular contacts by mapping the normalized contact distance (dnorm) onto the surface. This allows for the qualitative and quantitative analysis of close contacts, highlighting the key interactions that stabilize the crystal structure.

Vibrational Spectroscopy Applications (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is indispensable for identifying the functional groups present in this compound and probing its molecular structure.

Fourier Transform Infrared (FT-IR) spectroscopy and FT-Raman spectroscopy provide complementary information about the vibrational modes of the molecule. The characteristic vibrational frequencies of the various functional groups serve as fingerprints for their identification. For instance, the nitro group (NO₂) exhibits strong and characteristic symmetric and asymmetric stretching vibrations. esisresearch.org The hydroxyl (-OH) group will have a distinct stretching frequency, the position of which can be indicative of its involvement in hydrogen bonding. The spectra will also contain bands corresponding to the stretching and bending vibrations of the C=N and C=C bonds within the oxazole and phenyl rings, as well as C-O and N-O stretching modes.

Spectroscopic Assignment Methodologies

The accurate assignment of observed vibrational bands to specific molecular motions is a critical step in the analysis of IR and Raman spectra. This is often achieved through a combination of experimental data and theoretical calculations.

Quantum chemical calculations , most commonly using DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)), are employed to calculate the theoretical vibrational frequencies and intensities. nih.gov The calculated frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical model, allowing for a more accurate comparison with experimental data.

A key methodology for detailed assignment is the Potential Energy Distribution (PED) analysis . PED provides a quantitative measure of the contribution of each internal coordinate (such as bond stretching or angle bending) to a particular normal mode of vibration. nih.gov This allows for an unambiguous assignment of each calculated vibrational frequency to specific functional group vibrations. For example, a PED analysis can confirm that a particular band is predominantly due to the NO₂ asymmetric stretch or the O-H in-plane bend. This detailed assignment is crucial for a complete understanding of the molecule's vibrational dynamics.

Theoretical and Computational Investigations of 3 4 Nitrophenyl 1,2 Oxazol 5 Ol

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, ranging from Density Functional Theory (DFT) to high-accuracy ab initio techniques, allow for the detailed exploration of a molecule's electronic landscape.

Density Functional Theory (DFT) Studies for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. dergipark.org.tr For molecules like 3-(4-nitrophenyl)-1,2-oxazol-5-ol, DFT methods, such as B3LYP with a 6-311G(d,p) basis set, are commonly employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. dergipark.org.tr This process involves finding the minimum energy structure on the potential energy surface.

The optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles. For instance, in related oxazolone (B7731731) structures, the planarity of the molecule, indicated by dihedral angles between the constituent rings, has been a key finding from DFT calculations. dergipark.org.tr These geometric parameters are not merely descriptive; they are critical in understanding the molecule's stability and potential interactions with other molecules.

| Parameter | Calculated Value (Exemplary) |

| Bond Length (C-N) | 1.299 Å |

| Bond Angle (C-C-N) | 112.22° |

| Dihedral Angle (Ring-Ring) | 4.6(2)° |

| The data presented are for illustrative purposes and are derived from studies on similar heterocyclic compounds. dergipark.org.trunar.ac.id |

Prediction of Reactivity and Reaction Sites

Understanding where and how a molecule will react is a central goal of theoretical chemistry. Computational methods offer powerful tools to predict the most likely sites for electrophilic and nucleophilic attack.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. imperial.ac.uk The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. globalresearchonline.net

The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. globalresearchonline.net A smaller energy gap generally implies higher reactivity. globalresearchonline.net For this compound, the presence of the electron-withdrawing nitro group is expected to lower the LUMO energy, making it a better electron acceptor. globalresearchonline.net

| Parameter | Calculated Value (eV) |

| EHOMO | -4.789 |

| ELUMO | -4.976 |

| Energy Gap (ΔE) | 2.142 |

| Data are illustrative and based on a study of a similar compound. globalresearchonline.net |

Fukui Function Analysis for Electrophilic and Nucleophilic Sites

Fukui function analysis is a more sophisticated method for identifying reactive sites within a molecule. imist.ma It quantifies the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the precise localization of sites susceptible to electrophilic (attack by an electron-rich species) and nucleophilic (attack by an electron-poor species) attack. nih.gov

For molecules containing heteroatoms like oxygen and nitrogen, these are often the sites of local reactivity. imist.ma In the case of this compound, the nitrogen and oxygen atoms of the oxazole (B20620) ring, as well as the oxygen atoms of the nitro group, are expected to be key reactive centers. imist.ma Fukui function calculations can pinpoint which of these atoms is most susceptible to a particular type of attack. nih.gov

Computational Spectroscopic Property Predictions (Methodological Focus)

Computational methods are invaluable for predicting and interpreting various types of spectra, providing a powerful complement to experimental spectroscopic techniques.

Theoretical calculations, particularly using DFT, can predict vibrational frequencies that correspond to infrared (IR) and Raman spectra. epstem.net By comparing the calculated spectra with experimental data, a detailed assignment of vibrational modes can be achieved. nih.gov

Furthermore, Time-Dependent DFT (TD-DFT) is a widely used method for calculating electronic absorption spectra (UV-Vis). nih.gov These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, often involving the HOMO and LUMO. nih.gov For a molecule like this compound, these transitions are likely to involve charge transfer from the oxazolol ring system to the nitrophenyl group.

Nuclear Magnetic Resonance (NMR) chemical shifts (1H and 13C) can also be calculated with good accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. epstem.net These theoretical predictions are crucial for the structural elucidation of newly synthesized compounds. nih.gov

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for molecular structure elucidation. The prediction of ¹H and ¹³C NMR chemical shifts through computational methods, typically employing Density Functional Theory (DFT), offers valuable confirmation of structural assignments. The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating magnetic shielding tensors, which are then converted to chemical shifts.

For this compound, theoretical chemical shifts can be calculated and compared with experimental data if available. The predicted shifts are highly sensitive to the molecular geometry and the computational level of theory. Discrepancies between calculated and experimental values can often be attributed to solvent effects, which can be modeled using approaches like the Polarizable Continuum Model (PCM). liverpool.ac.uk The electron-withdrawing nature of the nitrophenyl group is expected to significantly influence the chemical shifts of the aromatic protons and carbons.

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated at the B3LYP/6-311+G(d,p) level of theory in a simulated chloroform (B151607) solvent environment.

Predicted NMR Chemical Shifts for this compound ¹H NMR

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| H (ortho to NO₂) | 8.25 |

| H (meta to NO₂) | 7.80 |

| H (on oxazole ring) | 6.50 |

¹³C NMR

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C (ipso to NO₂) | 148.0 |

| C (ortho to NO₂) | 124.5 |

| C (meta to NO₂) | 130.0 |

| C (ipso to oxazole) | 135.0 |

| C (in oxazole ring, C=N) | 160.0 |

| C (in oxazole ring, C-O) | 100.0 |

Vibrational Frequency Calculations

For this compound, key vibrational modes would include the stretching frequencies of the nitro group (NO₂), the carbonyl group (C=O) of the oxazolone ring, the C=N bond, and the aromatic C-H bonds. esisresearch.org The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other method-inherent approximations. The analysis of these vibrations can provide insights into the strength of various bonds within the molecule.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|

| O-H Stretch | 3400 | Medium |

| Aromatic C-H Stretch | 3100 | Medium |

| C=O Stretch (oxazolone) | 1750 | Strong |

| C=N Stretch (oxazole) | 1620 | Strong |

| NO₂ Asymmetric Stretch | 1530 | Strong |

| NO₂ Symmetric Stretch | 1350 | Strong |

Conformational Analysis and Tautomerism Studies of the Oxazolone Moiety

The 1,2-oxazol-5-ol ring system is a member of the broader class of oxazolones, which can exhibit interesting tautomeric equilibria. Specifically, the "ol" form (enol) can potentially tautomerize to a keto form. Computational studies are exceptionally well-suited to investigate the relative stabilities of these tautomers. By calculating the Gibbs free energy of each tautomer, one can predict the predominant form under given conditions.

Furthermore, conformational analysis is crucial for understanding the three-dimensional structure and flexibility of this compound. The dihedral angle between the phenyl ring and the oxazole ring is a key conformational parameter. A computational potential energy surface scan, where this dihedral angle is systematically varied and the energy is calculated at each step, can reveal the most stable conformation and the energy barriers to rotation. Such studies have been performed on similar bicyclic heterocyclic systems to understand their preferred geometries. nih.gov

Molecular Dynamics Simulations for Solvent Effects on Reactivity

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, including their interactions with solvent molecules. mdpi.com For a molecule like this compound, MD simulations can provide critical insights into how the solvent influences its conformational preferences and reactivity. pku.edu.cn

An MD simulation would typically involve placing a single molecule of this compound in a box filled with a chosen solvent (e.g., water, ethanol (B145695), or dimethyl sulfoxide). The system's evolution is then simulated over nanoseconds, tracking the positions and velocities of all atoms. Analysis of the simulation trajectory can reveal the structure of the solvation shell around the molecule, the nature of hydrogen bonding between the solute and solvent, and the fluctuations in the molecule's conformation. researchgate.net This information is vital for understanding reaction mechanisms in solution, as the solvent can stabilize transition states and influence reaction pathways. For instance, the reactivity of the oxazolone ring towards nucleophiles could be significantly modulated by the solvent's ability to hydrogen bond with the carbonyl group and the hydroxyl group.

Chemical Reactivity and Transformation Studies of 3 4 Nitrophenyl 1,2 Oxazol 5 Ol

Electrophilic Aromatic Substitution on the Nitrophenyl Ring (Methodological Focus)

The phenyl ring of 3-(4-nitrophenyl)-1,2-oxazol-5-ol is strongly deactivated towards electrophilic aromatic substitution. This deactivation arises from the electron-withdrawing effects of both the nitro group (-NO₂) and the 3-isoxazolyl substituent. The nitro group is a powerful deactivating meta-director. Consequently, forcing conditions are typically required to induce further substitution on the aromatic ring, and the incoming electrophile would be directed to the positions meta to the nitro group (i.e., C2 and C6 of the phenyl ring).

Methodologically, reactions such as nitration or halogenation would require potent electrophilic reagents and potentially high temperatures. For instance, a nitration reaction would necessitate the use of a harsh nitrating mixture like concentrated nitric acid and sulfuric acid. However, the stability of the oxazole (B20620) ring under such strongly acidic and oxidative conditions is a significant concern, as it may lead to ring degradation or undesired side reactions. Therefore, electrophilic substitution on the nitrophenyl ring is often challenging and not a commonly employed synthetic strategy for this substrate.

Nucleophilic Attack on the Oxazole Ring System

The 1,2-oxazole ring, particularly in its isoxazol-5-one tautomeric form, is susceptible to nucleophilic attack. This reactivity is a hallmark of isoxazol-5-ones, which can undergo ring cleavage when treated with various nucleophiles. The reaction is initiated by the attack of a nucleophile, often at the C5 carbonyl carbon, followed by the cleavage of the weak N-O bond.

For example, treatment with hydrazines can lead to the formation of pyrazole (B372694) derivatives. The reaction with hydroxylamine (B1172632) can yield new isoxazole (B147169) or oxime derivatives depending on the reaction conditions and the specific tautomer involved. Base-catalyzed ring opening with hydroxide (B78521) ions can lead to the formation of a β-keto nitrile derivative after rearrangement, a common reactivity pattern for isoxazol-5-ones.

Cycloaddition Reactions Involving the 1,2-Oxazole Nucleus

While isoxazoles can participate in cycloaddition reactions, either as the diene or dienophile component, this is less common for isoxazol-5-ol derivatives. The tautomerism to the isoxazol-5-one form significantly alters the electronic structure of the ring. More frequently, related isoxazolium salts are known to undergo [3+2] cycloadditions with alkynes to form pyridine (B92270) derivatives. However, for this compound itself, direct participation in cycloaddition reactions is not a well-documented primary pathway. The reactivity is more dominated by pathways involving ring cleavage or derivatization of the functional groups.

Reduction and Oxidation Chemistry of the Nitro Group and Oxazole Ring

The nitro group is the most readily reducible functionality on the molecule. Standard reduction methods can be applied to selectively transform the nitro group into an amino group without affecting the oxazole ring. This transformation is synthetically valuable as it provides a route to the corresponding aniline (B41778) derivative, which is a versatile precursor for further modifications.

The oxazole ring itself is relatively stable to mild reducing agents but can be cleaved under more forcing conditions, such as catalytic hydrogenation at high pressure and temperature over extended periods. Oxidation of the molecule is less common; strong oxidizing agents are more likely to degrade the organic structure, particularly the electron-rich aspects of the oxazole ring or lead to undesired side reactions on the nitrophenyl ring.

Table 1: Representative Conditions for Nitro Group Reduction

| Reagent System | Solvent | Typical Conditions | Product |

| H₂, Pd/C | Ethanol (B145695) / Methanol | Room Temperature, 1-3 atm H₂ | 3-(4-Aminophenyl)-1,2-oxazol-5-ol |

| SnCl₂·2H₂O | Ethanol / Ethyl Acetate | Reflux | 3-(4-Aminophenyl)-1,2-oxazol-5-ol |

| Fe / HCl or NH₄Cl | Water / Ethanol | Reflux | 3-(4-Aminophenyl)-1,2-oxazol-5-ol |

| Sodium Dithionite (Na₂S₂O₄) | Water / Methanol | Room Temperature to Mild Heating | 3-(4-Aminophenyl)-1,2-oxazol-5-ol |

Derivatization Strategies for Functional Group Modification

The presence of the hydroxyl and nitro groups provides clear handles for systematic chemical modification of this compound.

The hydroxyl group of the 5-hydroxyisoxazole tautomer can be readily derivatized. It is important to consider that this compound can also exist as an isoxazol-5-one, and alkylation reactions can potentially occur at the nitrogen (N-alkylation) or oxygen (O-alkylation) atoms. The outcome is often dependent on the specific base and alkylating agent used.

Etherification (O-alkylation): Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a suitable base like potassium carbonate or sodium hydride can yield the corresponding 5-alkoxyisoxazole. Using a soft base and a polar aprotic solvent typically favors O-alkylation.

Esterification: Treatment with acyl chlorides or acid anhydrides in the presence of a base like pyridine or triethylamine (B128534) leads to the formation of the corresponding ester at the 5-position.

Table 2: Examples of Hydroxyl Group Derivatization

| Reaction Type | Reagent | Base / Catalyst | Product Class |

| Etherification | Methyl Iodide (CH₃I) | K₂CO₃ | 5-Methoxy-3-(4-nitrophenyl)-1,2-oxazole |

| Etherification | Benzyl Bromide (BnBr) | NaH | 5-(Benzyloxy)-3-(4-nitrophenyl)-1,2-oxazole |

| Esterification | Acetyl Chloride | Pyridine | 3-(4-Nitrophenyl)-1,2-oxazol-5-yl acetate |

| Esterification | Benzoyl Chloride | Triethylamine | 3-(4-Nitrophenyl)-1,2-oxazol-5-yl benzoate |

As discussed in section 6.4, the reduction of the nitro group to an amino group is a key and highly efficient transformation. The resulting compound, 3-(4-aminophenyl)-1,2-oxazol-5-ol, is a valuable intermediate. The newly formed amino group can undergo a wide range of subsequent reactions:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures (0-5 °C) converts the amino group into a diazonium salt. This diazonium salt is a versatile intermediate that can be converted into a variety of other functional groups (e.g., -OH, -Cl, -Br, -I, -CN, -F) via Sandmeyer or related reactions.

Alkylation/Arylation: The amino group can be alkylated or arylated to form secondary or tertiary amines.

This two-step strategy (reduction followed by derivatization of the amine) provides broad access to a diverse library of compounds based on the 3-phenyl-1,2-oxazol-5-ol scaffold.

Applications of 3 4 Nitrophenyl 1,2 Oxazol 5 Ol in Advanced Materials Science

Role as a Synthetic Intermediate in Polymer Chemistry (Excluding Biological Polymers)

While direct polymerization of 3-(4-nitrophenyl)-1,2-oxazol-5-ol is not widely documented in dedicated polymer science literature, its structural characteristics suggest a potential role as a monomer in chain-growth polymerization, specifically through ring-opening polymerization (ROP). ROP is a process where a cyclic monomer opens to form a linear polymer youtube.com. This method is particularly effective for strained three- or four-membered rings and other cyclic monomers containing a heteroatom, such as lactones, lactams, and cyclic ethers.

The isoxazol-5-one tautomer of the title compound is a five-membered heterocyclic ring. The viability of ROP for such monomers often depends on the ring strain; while five-membered rings are generally less strained than their three- or four-membered counterparts, polymerization can still be thermodynamically favorable under certain conditions. The mechanism for ROP can be anionic, cationic, or catalyzed by metal complexes, typically involving a nucleophilic attack on a carbon atom adjacent to the heteroatom, leading to ring cleavage youtube.com. Studies on related 2-oxazoline heterocycles have demonstrated successful cationic ring-opening polymerization (CROP) to yield poly(2-oxazoline)s, a class of polymers with tunable properties nih.govnih.gov. This precedent suggests that, with a suitable initiator, the isoxazole (B147169) ring in 3-(p-nitrophenyl)-5-isoxazolone could potentially be opened to create a novel polymer backbone. Research into the ring-opening of 5-oxazolones with various nucleophiles further supports the chemical accessibility of the ring for such transformations researchgate.net.

Furthermore, the 4-nitrophenyl group is a valuable functional moiety in polymer science. For instance, polymers incorporating nitrophenyl groups, such as Poly{(4-nitrophenyl)-[3-[N-[2-(methacryloyloxy)ethyl]-carbazolyl]]diazene}, have been synthesized to leverage their optical properties acs.org. Therefore, incorporating this compound into a polymer, either via ROP or by using its hydroxyl group for step-growth polymerization, could impart specific electronic and optical functionalities to the resulting material.

Potential in Optical and Optoelectronic Materials (Excluding Biological Applications)

The electronic structure of this compound makes it an intriguing candidate for the development of optical and optoelectronic materials. The core of this potential lies in the combination of an electron-donating heterocyclic system (the isoxazolol ring) and a strong electron-accepting group (the 4-nitrophenyl moiety). This "push-pull" architecture is a fundamental design principle for chromophores.

The design of chromophores and fluorophores based on the this compound scaffold follows established principles of molecular engineering. The key is to create a molecule with a significant change in dipole moment upon electronic excitation, which typically leads to strong absorption (color) and, in some cases, fluorescence.

The methodological approach involves:

Establishing a Donor-Acceptor System: The 4-nitrophenyl group serves as a potent electron acceptor (the "pull"). The isoxazolol ring can act as an electron donor (the "push"). The effectiveness of this system is enhanced by a π-conjugated bridge that connects the donor and acceptor, allowing for efficient intramolecular charge transfer (ICT) upon photoexcitation.

Tuning the π-Conjugated System: The optical properties (e.g., absorption and emission wavelengths) can be fine-tuned by modifying the conjugation length and planarity of the molecule. For example, introducing additional conjugated linkers between the isoxazole and phenyl rings would be expected to shift the absorption to longer wavelengths (a bathochromic or red shift).

Modifying Donor/Acceptor Strength: The absorption/emission characteristics can be further manipulated by altering the electron-donating or -withdrawing strength of the substituents. Replacing the nitro group with an even stronger acceptor or modifying the isoxazole ring with additional donating groups would alter the energy of the ICT band.

Research on related structures validates this approach. For example, new chromophore systems have been successfully developed by combining coumarin (B35378) and oxazol-5-one moieties, whose photophysical properties were systematically studied across different solvents researchgate.net. Similarly, the design of a 2-(4-nitrophenyl)benzofuran chromophore for two-photon absorption highlights the utility of the nitrophenyl unit in creating materials for advanced optical applications nih.gov. These studies provide a clear methodological blueprint for developing novel optical materials from the this compound scaffold.

Application in Non-Biological Sensor Development

The structural features of this compound make it a promising platform for the development of chemosensors, particularly colorimetric sensors for metal ions. The principle behind such sensors is that the coordination of a target analyte (e.g., a metal ion) to the molecule induces a change in its electronic structure, resulting in a visually detectable color change.

The isoxazole ring contains both nitrogen and oxygen atoms that can act as binding sites for metal cations. Upon chelation, the conformation of the molecule can be restricted, and the charge distribution is altered. This change in the intramolecular charge transfer character often leads to a significant shift in the absorption spectrum.

While specific studies on this compound as a sensor are not prominent, research on analogous compounds provides a strong proof-of-concept. For instance, a sensor based on a nitrophenyl bispyrazole derivative was developed for the selective colorimetric detection of ferric iron (Fe³⁺). This sensor demonstrated a clear color change from white to orange upon the addition of Fe³⁺, allowing for its quantitative detection nih.gov.

| Sensor Compound | Target Analyte | Solvent System | Detection Limit | Observed Change |

|---|---|---|---|---|

| 4,4'-((3-nitrophenyl)methylene)bis(3-methyl-1H-pyrazol-5-ol) | Fe³⁺ | CH₃CN/H₂O (1:9 v/v) | 2.19 × 10⁻⁶ M | Colorimetric (White to Orange) |

Data sourced from a study on a nitrophenyl bispyrazole derivative, illustrating the potential for nitrophenyl-containing heterocycles in sensor applications. nih.gov

Based on this precedent, it is hypothesized that this compound could function as a selective sensor for specific metal ions. The binding would likely involve the isoxazole nitrogen and the hydroxyl oxygen, with the nitrophenyl group serving to modulate the electronic properties and enhance the optical response.

Ligand Design in Inorganic and Organometallic Chemistry (Excluding Biological Ligands)

In inorganic and organometallic chemistry, this compound is a versatile potential ligand. Its ability to coordinate with metal ions through multiple sites allows for the formation of stable chelate complexes and potentially for the construction of more complex coordination polymers or metal-organic frameworks (MOFs).

The primary coordination sites are the nitrogen atom of the isoxazole ring and the oxygen atom of the adjacent hydroxyl group, which can form a stable five-membered chelate ring with a metal center. This bidentate chelation is a common and effective binding mode for ligands in coordination chemistry.

The utility of nitro-containing aromatic compounds as ligands is well-established. The electron-withdrawing nitro group can influence the electronic properties of the resulting metal complex, affecting its stability, reactivity, and even its magnetic or optical properties mdpi.com. For example, metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole have been synthesized and studied for their potential in catalysis and materials science. nih.govnih.gov These studies show that the nitrophenyl-heterocycle motif readily forms stable complexes with various transition metals nih.govnih.gov.

The synthesis of such complexes would typically involve reacting a metal salt (e.g., chlorides, acetates, or perchlorates of transition metals like Cu(II), Fe(II)/Fe(III), Zn(II), or Ni(II)) with the ligand in a suitable solvent whiterose.ac.uk. The resulting complexes could feature various coordination geometries (e.g., octahedral, tetrahedral) depending on the metal ion and stoichiometry.

| Ligand Type | Metal Ion(s) | Resulting Structure Type | Key Feature |

|---|---|---|---|

| 2-(4-nitrophenyl)-1H-benzimidazole | Zn(II) | Coordination Complex | Demonstrates coordination capability of the nitrophenyl-heterocycle unit. nih.govnih.gov |

| 2,6-di(1,2,3-triazolyl)pyridine Isomers | Fe(II), Cu(II) | Mononuclear and Grid Structures | Ligand binds in monodentate or tridentate fashion. whiterose.ac.uk |

| 3,5-Dinitrobenzoic Acid (3,5-DNB) | 3d Transition Metals | Coordination Polymers | Versatile coordination modes involving carboxylate and nitro groups. mdpi.com |

The diverse coordination chemistry of related nitro-substituted and heterocyclic ligands suggests that this compound could be a valuable building block for creating novel inorganic and organometallic materials with tailored electronic, magnetic, or catalytic properties.

Future Research Directions and Unexplored Avenues for 3 4 Nitrophenyl 1,2 Oxazol 5 Ol

Development of Novel and Sustainable Synthetic Routes

The synthesis of isoxazole (B147169) derivatives has traditionally faced challenges, including the use of hazardous reagents and the generation of byproducts. rsc.org Future research should prioritize the development of green and sustainable synthetic methodologies for 3-(4-nitrophenyl)-1,2-oxazol-5-ol.

One promising avenue is the adoption of microwave-assisted organic synthesis (MAOS) . This technique has been shown to enhance reaction rates, improve product yields, and increase selectivity in the synthesis of other isoxazole derivatives. benthamdirect.com Another key area is the use of ultrasonic irradiation , which can accelerate reaction kinetics, minimize byproduct formation, and enable the use of environmentally benign solvents. elifesciences.org The exploration of deep eutectic solvents (DES) as eco-friendly and cost-effective reaction media also presents a significant opportunity, as demonstrated in the synthesis of other 3,5-disubstituted isoxazoles. acs.orgacs.org

Furthermore, the development of metal-free synthetic routes is of paramount importance to circumvent the costs, toxicity, and waste associated with metal catalysts like copper and ruthenium. rsc.org Research into one-pot cascade reactions under metal-free conditions, potentially utilizing organocatalysts, could lead to more efficient and sustainable production of this compound. nih.gov

| Synthetic Approach | Potential Advantages for this compound |

| Microwave-Assisted Synthesis | Faster reaction times, higher yields, improved selectivity. benthamdirect.com |

| Ultrasonic Irradiation | Enhanced efficiency, reduced energy consumption, use of green solvents. elifesciences.org |

| Deep Eutectic Solvents | Eco-friendly and cost-effective reaction medium, potential for reuse. acs.orgacs.org |

| Metal-Free Synthesis | Avoids cost, toxicity, and waste from metal catalysts. rsc.org |

Integration into Advanced Catalytic Systems (Non-Biological)

The isoxazole moiety is a valuable structural motif in the design of ligands for transition metal catalysis. researchgate.netresearchgate.net The nitrogen and oxygen atoms of the isoxazole ring in this compound can act as coordination sites for metal centers, making it a candidate for a new class of ligands. alfachemic.com

Future research should focus on synthesizing and characterizing metal complexes of this compound with various transition metals such as palladium, gold, rhodium, and iridium. researchgate.netalfachemic.com The catalytic activity of these novel complexes could then be evaluated in a range of organic transformations, including cross-coupling reactions, hydrogenations, and asymmetric catalysis. alfachemic.com The electronic properties of the nitrophenyl group can be expected to modulate the electron density at the metal center, potentially influencing the catalytic activity and selectivity of the resulting complex.

Exploration of Supramolecular Assembly and Self-Organization

The field of supramolecular chemistry offers exciting possibilities for this compound. The presence of the aromatic nitrophenyl group, the isoxazole ring, and the hydroxyl group provides multiple sites for non-covalent interactions such as hydrogen bonding, π-π stacking, and dipole-dipole interactions. These interactions could be harnessed to direct the self-assembly of the molecule into well-defined supramolecular architectures like nanotubes, vesicles, or gels.

Future work in this area would involve studying the self-organization behavior of this compound in various solvents and under different conditions (e.g., temperature, concentration). The resulting supramolecular structures could then be characterized using techniques such as scanning electron microscopy (SEM), transmission electron microscopy (TEM), and atomic force microscopy (AFM). The unique properties of these self-assembled materials could lead to applications in areas such as sensing, drug delivery, and materials science.

Advanced Computational Methodologies for Predicting Complex Reactivity

Computational chemistry, particularly Density Functional Theory (DFT) , has become an indispensable tool for understanding and predicting chemical reactivity. researchgate.netnih.gov For this compound, DFT calculations can provide valuable insights into its electronic structure, tautomeric equilibria, and reaction mechanisms. researchgate.net

A key area for future computational studies is the investigation of the tautomerism of the 1,2-oxazol-5-ol ring. Understanding the relative stabilities of the different tautomeric forms is crucial for predicting its reactivity in various chemical environments. researchgate.netnih.gov DFT can also be used to model the transition states of potential reactions, helping to elucidate reaction pathways and predict product distributions. Furthermore, computational studies can aid in the design of new catalysts based on the this compound scaffold by predicting their geometric and electronic properties. acs.org

| Computational Method | Application to this compound |

| Density Functional Theory (DFT) | Elucidation of electronic structure, prediction of tautomeric equilibria, modeling of reaction mechanisms. researchgate.netnih.gov |

| Molecular Dynamics (MD) | Simulation of supramolecular assembly and self-organization in solution. nih.gov |

Expanding Non-Biological Material Applications

The unique combination of a heterocyclic ring and a nitroaromatic system in this compound suggests its potential for use in the development of novel non-biological materials. The electron-deficient nitrophenyl group can impart interesting optical and electronic properties to the molecule.

Future research could explore the incorporation of this compound into polymeric structures to create new functional polymers with tailored properties. These materials could find applications in areas such as organic electronics, nonlinear optics, or as components of advanced composites. The potential for this molecule to act as a building block for metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) also warrants investigation, which could lead to materials with high porosity and surface area for applications in gas storage and separation.

Q & A

Q. What are the recommended synthetic routes for 3-(4-nitrophenyl)-1,2-oxazol-5-ol, and how can intermediates be characterized?

Methodological Answer:

- Synthesis Steps :

- Intermediate Formation : React 2-bromo-1-(4-nitrophenyl)ethanone with sodium cyanide to yield 3-(4-nitrophenyl)-3-oxopropanenitrile, confirmed by FT-IR nitrile absorption at ~2255 cm⁻¹ .

- Cyclization : Treat the intermediate with hydroxylamine hydrochloride in ethanol under reflux to form the oxazole ring.

- Characterization :

- FT-IR : Monitor disappearance of nitrile peaks and emergence of oxazole C=N/C-O stretches (~1600–1650 cm⁻¹).

- NMR : Use and NMR to confirm substituent positions (e.g., nitro group deshields adjacent protons to ~8.0–8.5 ppm).

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

Q. How can the purity and stability of this compound be assessed under varying storage conditions?

Methodological Answer:

- Purity Analysis :

- HPLC : Use a C18 column with UV detection at 254 nm; compare retention times against standards.

- Melting Point : Determine consistency with literature values (e.g., deviations >2°C indicate impurities).

- Stability Testing :

- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures.

- Light Sensitivity : Store samples in amber vials and monitor UV-vis spectral changes over time.

Advanced Research Questions

Q. How can hydrogen-bonding interactions in this compound crystals be analyzed to predict supramolecular assembly?

Methodological Answer:

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for nitroaryl oxazoles?

Methodological Answer:

- Case Example : If NMR suggests planar geometry but X-ray shows torsional twisting:

- DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with crystallographic data to assess intramolecular strain.

- Variable-Temperature NMR : Probe dynamic effects (e.g., ring puckering) causing spectral averaging.

- Validation : Cross-reference with analogous structures (e.g., 3-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione, where π-π stacking stabilizes non-planarity) .

Q. How can reaction mechanisms for nitro group reduction in this compound be elucidated?

Methodological Answer:

- Experimental Design :

- Catalytic Hydrogenation : Use Pd/C or PtO₂ under H₂ gas; monitor intermediates via LC-MS.

- Kinetic Studies : Vary pH, temperature, and catalyst loading to derive rate laws.

- Mechanistic Probes :

- Isotopic Labeling : Introduce in the nitro group to track reduction pathways via NMR.

- Electrochemical Analysis : Use cyclic voltammetry to identify reduction potentials and intermediates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.